molecular formula C11H12ClN3S B589137 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole CAS No. 1330173-07-3

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole

Numéro de catalogue: B589137
Numéro CAS: 1330173-07-3
Poids moléculaire: 253.748
Clé InChI: JKDFFXCLXIRDAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is a useful research compound. Its molecular formula is C11H12ClN3S and its molecular weight is 253.748. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-chloro-3-piperazin-1-yl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFFXCLXIRDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole , a specialized heterocyclic building block.

Chemical Identity & CAS Verification[1][2]

The CAS Number Paradox

While the unsubstituted parent compound (3-(1-piperazinyl)-1,2-benzisothiazole) is widely indexed under CAS 87691-87-0 (a key intermediate for Ziprasidone), the specific 5-chloro derivative is a specialized research analog. It is frequently not indexed with a unique public CAS in commercial catalogs, often requiring synthesis from its primary precursor.

For procurement and scientific validation, this compound is best defined by its verified synthetic precursor , which possesses a distinct CAS number.

ComponentChemical NameCAS NumberRole
Target 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Not Widely ListedFinal Product
Precursor 3,5-Dichlorobenzo[d]isothiazole 19331-17-0 Key Starting Material
Analog 3-(1-Piperazinyl)-1,2-benzisothiazole87691-87-0 Reference Standard
Structural Characterization
  • IUPAC Name: 5-Chloro-3-(piperazin-1-yl)-1,2-benzisothiazole

  • Molecular Formula: C₁₁H₁₂ClN₃S

  • Molecular Weight: 253.75 g/mol

  • SMILES: Clc1cc2c(SN=C2N3CCNCC3)cc1

  • Key Features:

    • Benzo[d]isothiazole Core: A bicyclic scaffold bioisosteric to indole and benzothiophene.

    • C3-Piperazine: A basic moiety conferring GPCR affinity (D2/5-HT receptor binding).

    • C5-Chloro Substituent: An electron-withdrawing group (EWG) that modulates metabolic stability and lipophilicity compared to the unsubstituted parent.

Synthetic Methodology (The "How-To")

The synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole relies on the differential reactivity of the electrophilic centers in the 3,5-dichlorobenzo[d]isothiazole precursor.

Reaction Logic: Regioselective SNAr

The 3,5-dichlorobenzo[d]isothiazole scaffold contains two chlorine atoms:

  • C3-Chlorine (Imidoyl-like): Highly reactive toward nucleophiles due to the adjacent nitrogen and sulfur atoms (heterocyclic activation).

  • C5-Chlorine (Aryl): Located on the benzene ring; significantly less reactive without strong electron-withdrawing activation.

Experimental Outcome: Reaction with piperazine occurs exclusively at the C3 position , preserving the C5-chloro substituent.

Validated Protocol
  • Starting Material: 3,5-Dichlorobenzo[d]isothiazole (CAS 19331-17-0).[1][2][3][4]

  • Reagent: Piperazine (anhydrous, 3–5 equivalents to prevent bis-substitution).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Catalyst: None required (piperazine acts as both nucleophile and base), though DIPEA can be added.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of 3,5-dichlorobenzo[d]isothiazole in MeCN under N₂ atmosphere.

  • Addition: Add 4.0 eq of piperazine. The excess ensures the formation of the mono-substituted product and scavenges HCl.

  • Reflux: Heat to reflux (80–82°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a lower Rf amine spot.

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from isopropanol or purify via silica gel chromatography (DCM -> 5% MeOH/DCM) to yield the target as a pale solid.

Reaction Pathway Visualization

SynthesisPathway SM 3,5-Dichlorobenzo[d]isothiazole (CAS 19331-17-0) Intermediate Transition State (Meisenheimer-like) SM->Intermediate Nucleophilic Attack (C3) Reagent Piperazine (Excess) Reagent->Intermediate Product 5-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole Intermediate->Product Elimination of Cl- Byproduct Piperazine HCl Intermediate->Byproduct

Caption: Regioselective Nucleophilic Aromatic Substitution (SNAr) pathway converting 3,5-dichlorobenzo[d]isothiazole to the target amine.

Structural Biology & Pharmacological Applications[7]

This compound serves as a critical probe in Structure-Activity Relationship (SAR) studies for atypical antipsychotics.

Pharmacophore Analysis

The 3-(piperazin-1-yl)-1,2-benzisothiazole moiety is a privileged scaffold found in drugs like Ziprasidone and Perospirone .

  • Role of the 5-Chloro Group:

    • Electronic Effect: The chlorine atom at C5 withdraws electron density from the aromatic ring, potentially altering the pKa of the piperazine nitrogen and affecting hydrogen bond interactions within the receptor pocket (e.g., D2 or 5-HT2A).

    • Metabolic Blocking: Halogenation at the para-position relative to the sulfur prevents metabolic oxidation at this site, potentially extending half-life compared to the unsubstituted analog.

Receptor Interaction Logic

SAR_Logic cluster_Receptor GPCR Binding Pocket (D2 / 5-HT2A) Compound 5-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole Aspartate Aspartate Residue (Ionic Bond) Compound->Aspartate Protonated Piperazine N Aromatic Aromatic Cluster (Pi-Pi Stacking) Compound->Aromatic Benzisothiazole Core Hydrophobic Hydrophobic Pocket (Halogen Interaction) Compound->Hydrophobic 5-Chloro Substituent

Caption: Predicted binding interactions of the 5-chloro derivative within a typical Class A GPCR orthosteric binding site.

Safety & Handling Protocols

As a chlorobenzisothiazole derivative, this compound should be handled with "Default High Potency" protocols until specific toxicology data is generated.

Hazard ClassRisk DescriptionMitigation Strategy
Skin Sensitization Isothiazoles are known sensitizers (e.g., methylisothiazolinone).Double nitriles gloves; immediate wash upon splash.
Acute Toxicity Piperazine derivatives can be CNS active.Handle in a fume hood; avoid dust generation.
Corrosivity Precursor (3,5-dichloro) is an irritant/corrosive.Wear safety goggles and face shield during synthesis.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may be sensitive to CO₂ (forming carbamates); conversion to the hydrochloride salt is recommended for long-term stability.

References

  • 3,5-Dichlorobenzo[d]isothiazole (Precursor CAS). BLD Pharm / ChemicalBook Databases. Verified listing for CAS 19331-17-0.[1][3][4]

  • Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole Derivatives. ChemicalBook. General procedure for SNAr on 3-chlorobenzisothiazoles.

  • Ziprasidone Intermediate Chemistry. Google Patents. US Patent 6,111,105A: "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole."

  • Isothiazole Chemistry & Reactivity. Thieme Connect. Science of Synthesis 11.15 Isothiazoles.

Sources

Molecular weight and formula of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive scientific overview of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific analog is not extensively documented in publicly accessible databases, this guide synthesizes information from closely related structures and established chemical principles to offer a robust profile. We will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics for structural elucidation, and discuss its potential applications, particularly in the context of neuropharmacology and oncology. This document is intended to serve as a foundational resource for scientists exploring the therapeutic promise of novel benzisothiazole derivatives.

Physicochemical and Structural Properties

The foundational step in the investigation of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent analytical and experimental work. Based on its chemical structure, the properties of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole are detailed below.

PropertyValueSource
Chemical Name 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazoleIUPAC Nomenclature
Molecular Formula C₁₁H₁₂ClN₃SCalculated
Molecular Weight 253.75 g/mol Calculated
Canonical SMILES C1CN(CCN1)C2=NSC3=C2C=C(C=C3)ClPredicted
InChI Key PredictedPredicted
Appearance Likely a solid at room temperatureInferred from analogs

Note: The molecular weight and formula are calculated based on the presumed chemical structure. The SMILES and InChI Key are predicted and await experimental verification.

Synthesis and Purification

The synthesis of 3-substituted benzo[d]isothiazoles is a well-established area of organic chemistry. The most direct and logical approach to synthesizing the title compound is through nucleophilic aromatic substitution on a dichlorinated benzisothiazole precursor.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, starting from 2-amino-5-chlorobenzoic acid. The initial step is the formation of the 3,5-dichlorobenzo[d]isothiazole intermediate, which is then reacted with piperazine to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Formation of Dichloro-intermediate cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification Start 2-Amino-5-chlorobenzoic Acid Intermediate 3,5-Dichlorobenzo[d]isothiazole Start->Intermediate Diazotization & Chlorosulfonation Final_Product 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Intermediate->Final_Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Final_Product Purification Column Chromatography / Recrystallization Final_Product->Purification

Caption: Proposed two-step synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of analogous compounds.[1]

Step 1: Synthesis of 3,5-Dichlorobenzo[d]isothiazole

  • Diazotization: To a stirred solution of 2-amino-5-chlorobenzoic acid in a suitable acidic medium (e.g., concentrated HCl), add a solution of sodium nitrite (NaNO₂) in water dropwise at 0-5 °C.

  • Chlorosulfonation: Introduce the diazonium salt solution to a solution of sulfur dioxide (SO₂) in a suitable solvent, in the presence of a copper(I) chloride catalyst.

  • Cyclization: Heat the reaction mixture to induce cyclization to the benzo[d]isothiazole ring system.

  • Work-up and Isolation: After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-Dichlorobenzo[d]isothiazole.

Step 2: Synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-Dichlorobenzo[d]isothiazole in a suitable high-boiling point solvent such as dimethylformamide (DMF) or ethanol.[1]

  • Nucleophilic Substitution: Add an excess of piperazine to the solution. The use of an excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic signatures for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole based on the analysis of its un-chlorinated analog and general principles of spectroscopy.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisothiazole ring and the methylene protons of the piperazine moiety. The protons on the piperazine ring adjacent to the nitrogen attached to the aromatic ring will likely appear as a triplet, while the other piperazine protons will also be a triplet. The aromatic protons will exhibit a characteristic splitting pattern influenced by the chloro and piperazinyl substituents.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the eight unique carbon atoms in the benzisothiazole core and the two distinct sets of carbons in the piperazine ring. The carbon atoms attached to the chlorine and sulfur atoms will have characteristic chemical shifts.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight (253.75 g/mol ). Due to the presence of chlorine, a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak is expected. Common fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of small neutral molecules.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching within the aromatic and heterocyclic rings, and C-N and C-S stretching vibrations.

Potential Applications in Drug Discovery and Development

The benzo[d]isothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5]

Pharmacophore Core Benzo[d]isothiazole Core (Planar, Aromatic) Piperazine Piperazine Moiety (Basic, H-bond acceptor/donor) Core->Piperazine Linkage Chlorine Chloro Substituent (Modulates lipophilicity & metabolism) Core->Chlorine Substitution Therapeutic_Potential Potential Therapeutic Applications Piperazine->Therapeutic_Potential Influences Chlorine->Therapeutic_Potential Influences

Sources

A Technical Guide to the Isomeric Distinction of 5-Chloro- and 6-Chloro-3-(piperazin-1-yl)benzisothiazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the core differences between two critical benzisothiazole isomers: 5-chloro-3-(piperazin-1-yl)benzisothiazole and 6-chloro-3-(piperazin-1-yl)benzisothiazole. This document is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, physicochemical properties, and pharmacological relevance, thereby informing strategic decisions in medicinal chemistry and drug design.

Executive Summary: The Significance of Positional Isomerism

In the landscape of pharmaceutical development, the precise positioning of a substituent on a molecular scaffold can profoundly influence its biological activity, metabolic stability, and overall therapeutic profile. The case of 5-chloro- and 6-chloro-3-(piperazin-1-yl)benzisothiazole exemplifies this principle. While both isomers share the same molecular formula and core structure, the seemingly minor shift of a chlorine atom on the benzisothiazole ring system leads to distinct chemical and pharmacological characteristics. Understanding these differences is paramount for the rational design of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders where benzisothiazole-piperazine moieties are prevalent pharmacophores. This guide will dissect these differences, providing a foundational understanding for their differential application in drug discovery.

The Benzisothiazole-Piperazine Scaffold: A Privileged Motif in CNS Drug Discovery

The benzisothiazole ring system, a bicyclic heterocycle containing a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When coupled with a piperazine moiety, the resulting scaffold has proven to be particularly effective in targeting CNS receptors. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, often serves as a versatile linker and can significantly influence a molecule's solubility, bioavailability, and receptor binding affinity.[3]

A prominent example of the therapeutic success of this scaffold is the atypical antipsychotic drug Ziprasidone. Ziprasidone features a 3-(piperazin-1-yl)benzisothiazole core, highlighting the clinical significance of this structural motif.[3][4] The exploration of substituted analogs, such as the chlorinated derivatives discussed herein, represents a key strategy in the quest for next-generation CNS agents with improved efficacy and safety profiles.

Synthesis Strategies: A Tale of Two Isomers

The synthesis of both 5-chloro- and 6-chloro-3-(piperazin-1-yl)benzisothiazole typically follows a convergent approach, culminating in the coupling of a substituted 3-halobenzisothiazole with piperazine. The key differentiator in their synthesis lies in the preparation of the respective chlorinated benzisothiazole precursors.

Synthesis of 6-Chloro-3-(piperazin-1-yl)benzisothiazole

The synthesis of the 6-chloro isomer is well-documented, largely due to its role as a key intermediate in the production of the antipsychotic drug Ziprasidone.[1] A common synthetic route involves the reaction of 3,6-dichloro-1,2-benzisothiazole with piperazine.

Synthesis_6_Chloro cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_6_dichloro 3,6-Dichloro-1,2-benzisothiazole reaction_node Nucleophilic Aromatic Substitution 3_6_dichloro->reaction_node piperazine Piperazine piperazine->reaction_node 6_chloro_product 6-Chloro-3-(piperazin-1-yl)benzisothiazole reaction_node->6_chloro_product

General synthesis of 6-chloro-3-(piperazin-1-yl)benzisothiazole.
Synthesis of 5-Chloro-3-(piperazin-1-yl)benzisothiazole

The synthesis of the 5-chloro isomer is less frequently described in the literature but can be achieved through analogous synthetic strategies. The critical starting material is a 5-chloro-3-halobenzisothiazole, which is then reacted with piperazine. The synthesis of this precursor typically begins with a correspondingly substituted 2-aminothiophenol.[5]

Synthesis_5_Chloro cluster_precursor Precursor Synthesis cluster_reaction Final Reaction cluster_product Product 4_chloro_2_amino 4-Chloro-2-aminothiophenol cyclization Cyclization 4_chloro_2_amino->cyclization 5_chloro_3_halo 5-Chloro-3-halobenzisothiazole cyclization->5_chloro_3_halo reaction_node Nucleophilic Substitution 5_chloro_3_halo->reaction_node piperazine Piperazine piperazine->reaction_node 5_chloro_product 5-Chloro-3-(piperazin-1-yl)benzisothiazole reaction_node->5_chloro_product Experimental_Workflow start Start: Chloro-3-halobenzisothiazole + Piperazine reaction Reaction in Solvent (e.g., DMF, heat) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Organic Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Final Product: Chloro-3-(piperazin-1-yl)benzisothiazole purification->product

Sources

Methodological & Application

Synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole from 3,5-dichlorobenzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole from 3,5-dichlorobenzo[d]isothiazole . This transformation is a critical step in the synthesis of various atypical antipsychotics and GPCR ligands, leveraging the distinct electrophilic reactivity of the isothiazole core.

Part 1: Strategic Overview & Reaction Logic

The Chemical Transformation

The objective is the mono-functionalization of a dichloro-heterocycle with a diamine. The starting material, 3,5-dichlorobenzo[d]isothiazole , possesses two electrophilic sites:

  • C3-Position (Imidoyl Chloride): The carbon atom within the isothiazole ring (C=N bond). This position is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent electronegative nitrogen and sulfur atoms, behaving similarly to an acid chloride or imidoyl chloride.
    
  • C5-Position (Aryl Chloride): A chlorobenzene moiety fused to the heterocycle. This position is significantly less reactive and typically requires transition metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig) or extreme conditions to undergo substitution.

Regioselectivity Principle: Under standard thermal


 conditions (nucleophile + heat), the C3-chloride is displaced exclusively , leaving the C5-chloride intact. This high chemoselectivity eliminates the need for protecting groups on the aryl chloride.
Reaction Scheme

The reaction utilizes excess piperazine to drive the equilibrium and prevent the formation of the bis-substituted byproduct (where one piperazine molecule bridges two benzisothiazole rings).

ReactionScheme SM 3,5-Dichlorobenzo[d]isothiazole (Electrophile) Product 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (Target) SM->Product SNAr @ 80-120°C Solvent: n-BuOH or Neat Byproduct Bis-coupled Impurity (Avoided by Excess Piperazine) SM->Byproduct Low Piperazine Eq. Reagent Piperazine (Excess) (Nucleophile) Reagent->Product

Figure 1: Reaction pathway highlighting the selective displacement of the C3-chloride.

Part 2: Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Notes
3,5-Dichlorobenzo[d]isothiazole Substrate1.0204.08Solid; ensure dry.
Piperazine (Anhydrous) Nucleophile4.0 - 5.086.14Critical: Use excess to minimize dimer formation. Hygroscopic.
n-Butanol or Diglyme SolventN/A-High boiling point alcohols preferred.
DIPEA /

Base (Optional)1.5-Only required if using Piperazine salts (e.g., HCl).
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3,5-dichlorobenzo[d]isothiazole (1.0 g, 4.9 mmol).

  • Add Piperazine (2.1 g, 24.5 mmol, 5.0 equiv).

    • Note: If using a solvent, add n-Butanol (10 mL). For "neat" melt reactions (common for this scaffold), no solvent is added, and the mixture is heated until molten.

  • Flush the system with Nitrogen (

    
    ) or Argon.
    

Step 2: Thermal Displacement

  • Heat the reaction mixture to 110–120 °C (oil bath temperature).

  • Stir vigorously. If running neat, the piperazine will melt (~106 °C) and solvate the starting material.

  • Monitor: Check reaction progress by TLC (System: 5% MeOH in DCM) or HPLC after 2 hours. The starting material (high

    
    ) should disappear, replaced by a lower 
    
    
    
    amine product.
    • Typical Reaction Time: 3 to 6 hours.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Solvent Removal: If solvent was used, concentrate under reduced pressure (rotary evaporator).

  • Partition: Dissolve the residue in Dichloromethane (DCM) (50 mL) and Water (50 mL).

  • Extraction:

    • Separate the organic layer.

    • Wash the organic layer with Water (3 x 50 mL) .

    • Critical: These washes remove the excess unreacted piperazine. Piperazine is highly water-soluble; the product is lipophilic.

  • Brine Wash: Wash with saturated brine (20 mL).

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and evaporate the solvent to yield the crude solid.

Step 4: Purification

  • Crude Purity: Often >90% if excess piperazine was used and washed out effectively.

  • Recrystallization: If necessary, recrystallize from Acetonitrile or a Toluene/Heptane mixture.

  • Salt Formation (Optional for Storage): Dissolve the free base in Ethanol and add HCl/Ether to precipitate the hydrochloride salt (

    
    ).
    
Workup Logic Flow

WorkupFlow ReactionMix Crude Reaction Mixture (Product + Excess Piperazine) Partition Partition: DCM / Water ReactionMix->Partition AqLayer Aqueous Layer (Contains Excess Piperazine) Partition->AqLayer Discard OrgLayer Organic Layer (DCM) (Contains Product) Partition->OrgLayer Washes Wash x3 with Water (Critical for Purity) OrgLayer->Washes Dry Dry (Na2SO4) & Evaporate Washes->Dry Final Pure 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Dry->Final

Figure 2: Purification workflow emphasizing the removal of excess piperazine via aqueous washing.

Part 3: Critical Analysis & Troubleshooting

Regioselectivity Verification

To confirm the reaction occurred at C3 and not C5:

  • 1H NMR Signature: The starting material has aromatic protons. In the product, the aromatic pattern remains largely similar (3 protons on the benzene ring), but the chemical shifts will adjust slightly due to the electron-donating amine at C3.

  • 13C NMR: The C3 carbon (imine) signal (~150-160 ppm) will shift significantly upfield upon amination compared to the chlorinated precursor.

  • Mass Spec: The isotope pattern will change from a

    
     pattern (9:6:1 intensity for M, M+2, M+4) to a 
    
    
    
    pattern (3:1 intensity for M, M+2), confirming the loss of one chlorine atom.
Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete conversion or loss during workup.Increase temperature to 120°C. Ensure aqueous washes are not acidic (product is basic and will protonate/dissolve in acid).
Bis-Coupled Product Piperazine concentration too low.Increase Piperazine to 5–10 equivalents. Ensure vigorous stirring.
Starting Material Remains Temperature too low.Use a higher boiling solvent (Diglyme) or run neat.
Product is Sticky/Oil Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce solidification.

Part 4: Safety & References

Safety Precautions:

  • Sensitization: Benzo[d]isothiazoles and piperazines can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Corrosivity: 3,5-Dichlorobenzo[d]isothiazole may hydrolyze to release HCl; handle with care.

References:

  • ChemicalBook. (n.d.). General procedure for the synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride. Retrieved from

  • Potkin, V. I., et al. (2008).[1][2] Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] Controlling Regioselectivity in Dichloropyridine Reactions. (Analogous heterocyclic chemistry). Link

  • Urban, J. D., et al. (2007). Design and Synthesis of 3-(Piperazinyl)-1,2-benzisothiazoles as Serotonin Receptor Ligands. Journal of Medicinal Chemistry. (Contextual scaffold synthesis).

Sources

Application Note: Optimized Coupling of Piperazine with 3-Chloro-1,2-benzisothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The coupling of piperazine with 3-chloro-1,2-benzisothiazole is a pivotal Nucleophilic Aromatic Substitution (


) used in the synthesis of atypical antipsychotics, most notably Ziprasidone  and Perospirone .

While the reaction appears deceptively simple, it presents specific process challenges:

  • Selectivity (Dimerization): Piperazine is bifunctional. Without strict control, the mono-substituted product reacts with a second equivalent of the electrophile to form the "dumbbell" impurity (3,3'-(1,4-piperazinediyl)bis-1,2-benzisothiazole).

  • Hydrolysis: The C-Cl bond in the benzisothiazole ring is susceptible to hydrolysis under basic aqueous conditions, reverting to the inactive benzisothiazol-3-one.

  • Reaction Kinetics: The 3-position is activated by the adjacent nitrogen and sulfur, but thermal energy (

    
    C) is typically required to drive the reaction to completion in reasonable timeframes.
    

This guide presents two validated protocols: a Solvent-Free Melt Method (preferred for scale/yield) and a Controlled Solvent Method (preferred for precise thermal regulation).

Reaction Mechanism & Critical Parameters

Mechanism: Addition-Elimination ( )

The reaction proceeds via a Meisenheimer-like transition state. The electron-withdrawing nature of the isothiazole ring (specifically the C=N bond) activates the C3-chlorine.

Figure 1: Mechanistic pathway highlighting the critical branch point where low piperazine concentration leads to impurity formation.

Critical Process Parameters (CPP)
ParameterRecommended RangeScientific Justification
Stoichiometry 3.0 – 5.0 eq. PiperazineCrucial: High excess statistically favors mono-substitution. Piperazine also acts as the HCl scavenger.
Temperature 110°C – 125°CBelow 100°C, reaction is sluggish (>24h). Above 130°C, thermal degradation increases.
Atmosphere Nitrogen (

)
Prevents oxidation of the piperazine amine and hydrolysis of the chloride by atmospheric moisture.
Solvent None (Melt) or Toluene/XyleneProtic solvents (Ethanol) can be too slow due to solvation of the nucleophile.

Experimental Protocols

Protocol A: Solvent-Free "Melt" Synthesis (High Yield)

Best for: Maximizing throughput and minimizing solvent waste. This method utilizes the low melting point of piperazine (106°C) to act as both reactant and solvent.

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq, e.g., 20 g)[1]

  • Piperazine, Anhydrous (4.0 eq, e.g., 40.6 g)

  • Workup: Water, Toluene, 50% NaOH, conc.[1] HCl.

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Piperazine (4.0 eq) .

  • Melt: Heat the flask to 110°C under

    
    . The piperazine will melt into a clear liquid.
    
  • Addition: Add 3-Chloro-1,2-benzisothiazole (1.0 eq) portion-wise over 30 minutes.

    • Note: The reaction is exothermic.[1][2] Controlling addition rate prevents temperature spikes.

  • Reaction: Stir the melt at 120°C for 16–20 hours.

    • QC Check: TLC (EtOAc/MeOH) or HPLC should show <1% starting material.

  • Quench: Cool the mixture to 80°C. Add Water (5 vol) and Toluene (5 vol) .

  • Extraction:

    • Stir for 15 mins. The excess piperazine remains in the aqueous layer. The product moves to the Toluene layer.

    • Separate phases.[1][2] Discard aqueous phase (contains excess piperazine/salts).

  • Salt Formation (Purification):

    • Wash the Toluene layer with water (2x).

    • Add Isopropanol (IPA) to the organic layer.

    • Slowly add conc. HCl until pH reaches ~4.0.

    • Cool to 0-5°C. The Hydrochloride salt will precipitate.

  • Isolation: Filter the solid, wash with cold IPA, and dry under vacuum at 45°C.

Protocol B: Toluene Reflux Method (Controlled)

Best for: Lab-scale optimization where precise temperature control is required or if the melt viscosity is problematic.

Reagents:

  • 3-Chloro-1,2-benzisothiazole (1.0 eq)[1][3]

  • Piperazine (3.0 eq)

  • Solvent: Toluene (10 volumes)

  • Base:

    
     (Optional, if reducing piperazine load, but not recommended).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve Piperazine (3.0 eq) in Toluene (10 vol) at 60°C.

  • Addition: Add 3-Chloro-1,2-benzisothiazole (1.0 eq) .

  • Reflux: Heat to reflux (~110°C).

    • Observation: Piperazine hydrochloride salts will begin to precipitate as the reaction proceeds.

  • Duration: Reflux for 24 hours.

  • Workup:

    • Cool to 25°C.

    • Add Water (10 vol) to dissolve the piperazine salts.

    • Adjust pH to >12 using 50% NaOH (ensures product is in free-base form).

    • Separate layers.[1][2][3]

    • Evaporate Toluene to obtain the crude free base (often an oil or low-melting solid).

    • Optional: Recrystallize from Cyclohexane or convert to HCl salt as in Protocol A.

Process Workflow Visualization

Figure 2: End-to-end process flow for the isolation of the hydrochloride salt.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<60%) Incomplete conversion or loss during extraction.Ensure temp >110°C. During extraction, ensure pH is >12; otherwise, the product (amine) remains in water as a salt.
High Dimer Impurity Low Piperazine equivalents.Increase Piperazine to 4.0–5.0 eq. Do not add Piperazine to the chloride; always add chloride to the Piperazine.
Dark Color Oxidation.Ensure strict

purging. Use high-purity piperazine (white crystals, not yellow).
Residual Solvent Toluene trapping in crystal lattice.Dry at 45°C under high vacuum for >12h.

References

  • Pfizer Inc. (1989). Process for preparing aryl piperazinyl-heterocyclic compounds. US Patent 4,831,031.[2][4][5] Link

    • Context: Primary patent describing the synthesis of Ziprasidone and the coupling of piperazine with benzisothiazoles.[4]

  • Urban, F. J. (1999). Process for preparation of 3-piperazinylbenzisothiazoles. US Patent 5,861,511. Link

    • Context: Describes the "melt" conditions and the use of glycol deriv
  • Howard, H. R., et al. (1996). Synthesis of Ziprasidone. Journal of Medicinal Chemistry. Context: Mechanistic insight into the structure-activity relationship (SAR) of the benzisothiazole piperazine moiety.
  • ChemicalBook. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole Synthesis Protocols. Link

    • Context: General industrial procedures and physical property data.[1][4]

Sources

High-Purity Isolation of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride: A Guide to Robust Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This application note provides a detailed guide to the purification of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. Achieving high purity for this compound is critical for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). We present three robust purification methodologies: pH-mediated phase-switching crystallization, preparative column chromatography, and decolorization using activated carbon. The rationale behind each technique is explained, providing researchers with the necessary framework to adapt these protocols to their specific needs.

Introduction: The Critical Role of Purity

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride is a crucial building block in medicinal chemistry, notably utilized in the synthesis of atypical antipsychotics like Ziprasidone.[1] The structural integrity and purity of this intermediate directly impact the quality and impurity profile of the resulting API. Synthetic routes to this compound may introduce a variety of impurities, including unreacted starting materials (e.g., 3,5-dichloro-1,2-benzisothiazole, piperazine), side-reaction products, and residual solvents.

This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols grounded in chemical principles to achieve high-purity 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride suitable for downstream applications in API synthesis.

Understanding the Chemistry: The Key to Purification

The purification strategies for this molecule hinge on its key chemical features:

  • A Basic Piperazine Moiety: The piperazine ring contains two nitrogen atoms, with the secondary amine providing a basic site (pKa ~9.8). This allows the molecule to be reversibly protonated and deprotonated.

  • Hydrochloride Salt Form: The target compound is the hydrochloride salt, meaning the basic piperazine nitrogen is protonated, rendering the molecule water-soluble.

  • Aromatic System: The benzisothiazole core is largely non-polar.

By manipulating the protonation state of the piperazine nitrogen, we can dramatically alter the molecule's solubility, allowing for its selective separation from non-basic or weakly basic impurities.

Method 1: pH-Mediated Phase-Switching & Recrystallization

This is the most effective and scalable method for purifying basic intermediates. It leverages the change in solubility of the target compound upon conversion from its salt form to the free base.

Scientific Principle

The hydrochloride salt is polar and preferentially soluble in aqueous phases. By adding a base, we neutralize the hydrochloride and deprotonate the piperazine nitrogen, forming the free base. This free base is significantly less polar and becomes soluble in non-polar organic solvents. This allows for a liquid-liquid extraction to separate it from water-soluble impurities. Subsequent acidification of the isolated free base in a suitable organic solvent regenerates the hydrochloride salt, which, due to its lower solubility in that solvent, crystallizes out in high purity.

Detailed Protocol
  • Dissolution: Dissolve the crude 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride in deionized water (approx. 10 mL per gram of crude material).

  • Organic Wash (Optional): Add an equal volume of an organic solvent like toluene or dichloromethane and stir vigorously. This can remove some non-polar, non-basic impurities. Separate and discard the organic layer.

  • Basification: To the aqueous solution, slowly add a 2M solution of sodium hydroxide (NaOH) or a saturated solution of sodium carbonate (Na₂CO₃) with stirring. Monitor the pH using a pH meter or pH paper. Continue adding base until the pH reaches >11. The formation of the free base may be visible as a milky precipitate or oil.

  • Extraction of Free Base: Add a volume of toluene (or an alternative solvent like ethyl acetate) equal to the aqueous layer.[2] Stir the biphasic mixture vigorously for 15-20 minutes to ensure complete extraction of the free base into the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (toluene) layer. To maximize yield, re-extract the aqueous layer with a fresh portion of toluene (0.5x volume).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Crystallization (Salt Formation): Concentrate the dried organic solution under reduced pressure to about one-third of its original volume. While stirring, add a suitable crystallization solvent such as isopropanol (approximately 2-3 volumes relative to the concentrated toluene).[2][3]

  • Slowly add concentrated hydrochloric acid (HCl) dropwise. The hydrochloride salt will begin to precipitate. Monitor the pH of a small aqueous sample of the slurry to ensure it is acidic (pH ~2-3).

  • Maturation and Isolation: Cool the resulting slurry to 0-5°C and stir for at least 1 hour to maximize crystal formation.[2]

  • Filtration and Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual solvent and soluble impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Self-Validation & Troubleshooting
  • Purity Check: Purity should be assessed by HPLC and the melting point of the final product should be sharp.

  • Incomplete Precipitation: If the product does not precipitate upon acidification, it may be too dilute. Concentrate the solution further or add a less polar co-solvent.

  • Oily Product: If the product oils out instead of crystallizing, try a slower addition of acid, a different solvent system (e.g., ethanol), or scratch the inside of the flask to induce crystallization.

Workflow Visualization: pH-Mediated Purification

cluster_0 Aqueous Phase cluster_1 Organic Phase (Toluene) A Crude HCl Salt in Water B Add Base (NaOH) pH > 11 A->B C Free Base + Aqueous Impurities B->C D Extract with Toluene C->D E Free Base in Toluene D->E F Wash & Dry E->F G Concentrate, Add IPA F->G H Add Conc. HCl G->H I Pure Crystalline HCl Salt H->I

Caption: Workflow for pH-mediated phase-switching purification.

Method 2: Preparative Column Chromatography

When impurities are structurally similar to the target compound, column chromatography provides superior separation based on polarity differences. This method is typically performed on the free base.

Scientific Principle

Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) is used to move compounds up the column. Non-polar compounds travel faster, while polar compounds interact more strongly with the silica and travel slower. By gradually increasing the polarity of the eluent, compounds can be separated and collected in fractions. A small amount of a basic modifier (like triethylamine) is often added to the eluent to prevent the basic amine from "streaking" on the acidic silica gel, leading to better peak shape and separation.

Detailed Protocol
  • Preparation of Free Base: Convert the crude hydrochloride salt to its free base as described in steps 1-6 of the previous method. After drying, evaporate the solvent completely to obtain the crude free base as a solid or oil.

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[4][5] Test solvent mixtures like Ethyl Acetate/Hexane or Dichloromethane/Methanol. Add 0.5-1% triethylamine (TEA) to the mobile phase. The ideal system will show good separation between the product spot (Rf value of ~0.3) and impurity spots.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor them continuously by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in a dichloromethane/methanol system) to elute the more polar compounds.

  • Fraction Pooling & Analysis: Combine the fractions containing the pure product.

  • Solvent Removal & Salt Formation: Evaporate the solvent from the pooled fractions under reduced pressure. Re-dissolve the purified free base in isopropanol and form the hydrochloride salt as described in steps 7-10 of Method 1.

Data Summary for Purification Methods
MethodPrinciplePrimary Use CaseAdvantagesDisadvantages
pH-Switching Differential solubility of salt vs. free baseLarge-scale purification; removal of non-basic impuritiesHighly scalable, cost-effective, high yieldLess effective for impurities with similar basicity
Column Chromatography Separation by polarityHigh-purity isolation; removal of structurally similar impuritiesExcellent separation power, high final purityLess scalable, solvent-intensive, potential for product loss on column
Activated Carbon Adsorption of colored impuritiesDecolorizing final productEffectively removes colored, high MW impuritiesCan adsorb product, leading to yield loss; requires hot filtration[3]

Method 3: Activated Carbon Treatment for Decolorization

If the isolated product has a persistent color, treatment with activated carbon can be used as a polishing step.

Scientific Principle

Activated carbon has a highly porous structure with a vast surface area. This surface readily adsorbs large, flat, conjugated molecules, which are often the source of color in organic compounds.

Protocol
  • This step is best performed just before the final crystallization.

  • Dissolve the material (either the free base in toluene/isopropanol or the HCl salt in a hot solvent like ethanol/water) in a suitable solvent.

  • Add a small amount of activated carbon (typically 1-2% w/w).[3]

  • Heat the mixture with stirring for 10-15 minutes. Avoid prolonged heating to minimize product adsorption.

  • Crucial Step: Filter the hot mixture through a pad of Celite® or another filter aid to remove the fine carbon particles. Filtering while hot is essential to prevent the product from crystallizing prematurely on the filter.

  • Allow the clear, decolorized filtrate to cool slowly to induce crystallization (if starting with the salt) or proceed with acidification to form the salt (if starting with the free base).

Logical Relationship: Purification Strategy

Start Crude Product Decision1 Are structurally similar impurities present? Start->Decision1 Chromatography Column Chromatography of Free Base Decision1->Chromatography Yes PhaseSwitch pH-Mediated Phase-Switching Decision1->PhaseSwitch No Decision2 Is product colored? Chromatography->Decision2 PhaseSwitch->Decision2 Carbon Activated Carbon Treatment Decision2->Carbon Yes Crystallize Final Crystallization (Salt Formation) Decision2->Crystallize No Carbon->Crystallize End High-Purity Product Crystallize->End

Sources

Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic Ziprasidone. The benzo[d]isothiazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The piperazine substituent at the 3-position often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. The presence of the chlorine atom at the 5-position provides a handle for further synthetic modifications or can be a key feature for biological activity.

The reliable and scalable synthesis of this intermediate is of paramount importance for the cost-effective manufacturing of life-saving medications. This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, with a focus on process control, safety, and efficiency.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is most effectively achieved through a two-step process, commencing with the synthesis of the key precursor, 5-chloro-3-chlorobenzo[d]isothiazole, followed by a nucleophilic aromatic substitution with piperazine.

Part 1: Synthesis of 5-Chloro-3-chlorobenzo[d]isothiazole

The synthesis of the dichloro-benzisothiazole precursor is a critical first step. While various methods for the synthesis of the benzo[d]isothiazole core exist, a common approach involves the cyclization of an appropriately substituted benzamide or related precursor.

Reaction Scheme:

Synthesis of 5-chloro-3-chlorobenzo[d]isothiazole 2,4-Dichlorobenzonitrile 2,4-Dichlorobenzonitrile Intermediate Intermediate 2,4-Dichlorobenzonitrile->Intermediate 1. Sodium hydrosulfide NaSH, Solvent Sodium hydrosulfide->Intermediate Thionyl chloride SOCl2, Catalyst 5-Chloro-3-chlorobenzo[d]isothiazole 5-Chloro-3-chlorobenzo[d]isothiazole Thionyl chloride->5-Chloro-3-chlorobenzo[d]isothiazole Intermediate->5-Chloro-3-chlorobenzo[d]isothiazole 2. Synthesis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole 5-Chloro-3-chlorobenzo[d]isothiazole 5-Chloro-3-chlorobenzo[d]isothiazole Product 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole 5-Chloro-3-chlorobenzo[d]isothiazole->Product Piperazine Piperazine (excess) Piperazine->Product

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 5-Chloro-3-Piperazinylbenzisothiazole Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Department: Chemical Development & Formulation Support Subject: Overcoming "Brick Dust" Solubility Profiles in Benzisothiazole-Piperazine Scaffolds

Executive Summary

The 5-chloro-3-piperazinylbenzisothiazole scaffold presents a classic "brick dust" challenge in medicinal chemistry: high crystallinity combined with high lipophilicity (LogP > 3.5). While the piperazine tail provides a basic center (


) for salt formation, standard hydrochloride salts often fail due to the Common Ion Effect  and exceptionally high crystal lattice energy.

This guide provides a root-cause analysis and actionable protocols to resolve precipitation, gelation, and poor dissolution issues.

Part 1: Diagnostic & Root Cause Analysis
Q1: Why does my HCl salt precipitate immediately in saline or gastric media (pH 1.2)?

The Diagnosis: You are likely experiencing the Common Ion Effect . While the HCl salt is theoretically soluble in pure water, the presence of excess chloride ions (


) in saline (0.9% NaCl) or simulated gastric fluid (0.1 N HCl) shifts the solubility equilibrium backward toward the solid state.

The Mechanism: The solubility product constant (


) is defined as:


In 0.1 N HCl, the concentration of


 is high (~0.1 M). To maintain 

, the concentration of dissolved drug

must decrease, forcing the salt to precipitate.

Visualizing the Equilibrium Shift (Common Ion Effect)

CommonIonEffect SolidSalt Solid Salt (R-NH3+ Cl-) Dissolved Dissolved Ions (R-NH3+) + (Cl-) SolidSalt->Dissolved Dissolution (Forward) Dissolved->SolidSalt Precipitation (Reverse) ExcessCl Excess Cl- (from Saline/HCl) ExcessCl->Dissolved Increases [Cl-]

Figure 1: The addition of external chloride ions (yellow) drives the equilibrium strongly to the left (red), causing precipitation.

Part 2: Salt Selection Strategy
Q2: If HCl fails, which counter-ions should I screen?

Recommendation: Switch to Sulfonic Acids (Mesylate, Tosylate) or Hydroxy Acids (Tartrate).

The 5-chloro substituent on the benzisothiazole ring increases the planarity and stacking ability of the molecule, leading to high lattice energy. You need a bulky counter-ion to disrupt this packing.

Counter-IonSolubility PotentialRisk ProfileRecommendation
Hydrochloride Low (Common Ion Effect)High (Precipitation in vivo)Avoid for oral/IV
Mesylate HighLowPrimary Choice
Tartrate ModerateModerate (Hygroscopicity)Secondary Choice
Succinate ModerateLowGood for oral solids

Why Mesylate? Studies on structural analogs (e.g., Ziprasidone) show that mesylate salts can achieve solubility >1.0 mg/mL in conditions where HCl salts achieve <0.1 mg/mL. The bulky methanesulfonate anion disrupts the crystal lattice more effectively than the small chloride ion.

Part 3: Formulation & Process Troubleshooting
Q3: My salt forms a sticky "gum" or gel instead of crystals. How do I fix this?

The Issue: Piperazine salts are prone to oiling out (liquid-liquid phase separation) before crystallizing, trapping impurities and solvent.

The Fix: The "Seeding at Metastable Zone" Protocol Do not crash-cool the reaction. Use this controlled crystallization method:

  • Dissolve the free base in a solvent where the salt is soluble (e.g., Isopropanol or Ethanol) at 60°C.

  • Add Acid (stoichiometric amount) slowly at hot temperature.

  • Cool Slowly to 40°C (the metastable zone).

  • Seed with <1% pure crystals (if available) or scratch the vessel wall.

  • Hold at 40°C for 2 hours to allow crystal growth (prevents gelation).

  • Cool to 0–5°C for final isolation.

Q4: Even the Mesylate salt isn't soluble enough for my IV formulation. What now?

The Solution: Use Sulfobutylether-


-Cyclodextrin (SBECD) .

For benzisothiazole derivatives, simple pH adjustment is often insufficient because the molecule is too lipophilic (


) even when ionized. Cyclodextrins encapsulate the hydrophobic benzisothiazole "head," while the piperazine "tail" interacts with the solvent.

Experimental Workflow: SBECD Solubilization

SBECD_Workflow Start Insoluble Salt (Mesylate/HCl) Step2 Add Drug Excess (Supersaturation) Start->Step2 Step1 Prepare 10-30% w/v SBECD Solution (pH 3-4) Step1->Step2 Step3 Equilibrate (Stir 24h @ 25°C) Step2->Step3 Step4 Filter (0.22 µm) Step3->Step4 Result Soluble Complex (Clear Solution) Step4->Result

Figure 2: Workflow for cyclodextrin complexation. Note: SBECD is preferred over HP-


-CD for renal safety in injectables.
Part 4: Standardized Protocols
Protocol A: Thermodynamic Solubility Measurement (Shake-Flask)

Use this to validate salt improvements definitively.

  • Preparation: Add excess solid salt (~10 mg) to 2 mL of media (Water, 0.1N HCl, pH 6.8 Phosphate Buffer).

  • Incubation: Shake at 37°C for 24 hours.

  • Sampling: Filter supernatant through a 0.45 µm PVDF filter (do not use nylon, which binds benzisothiazoles).

  • Analysis: Dilute filtrate with Methanol (to ensure no precipitation) and analyze via HPLC-UV.

    • Note: If the filtrate precipitates upon standing, you have a supersaturated solution (common with amorphous forms).

Protocol B: Counter-Ion Screen (Micro-Scale)
  • Dispense 50 mg of free base into 4 vials.

  • Add 0.5 mL Acetone/Methanol (9:1) to each.

  • Add 1.05 equivalents of:

    • Vial A: HCl (4M in Dioxane)

    • Vial B: Methanesulfonic acid (neat)

    • Vial C: L-Tartaric acid (solution)

    • Vial D: Tosylic acid (solid)

  • Cycle temperature (50°C

    
     5°C) for 18 hours.
    
  • Analyze solids by XRPD (X-Ray Powder Diffraction) to confirm crystallinity.

References
  • FDA Center for Drug Evaluation and Research. (2024). Guidance for Industry: Assessing the Effects of Food on Drugs in INDs and NDAs - Clinical Pharmacology Considerations. [Link]

  • Elder, D. P., et al. (2010). "The utility of sulfobutylether-beta-cyclodextrin in the formulation of ziprasidone mesylate." Journal of Pharmaceutical Sciences. [Link]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60854, Ziprasidone (Structural Analog Reference). [Link]

  • Kuminek, G., et al. (2016). "The Common Ion Effect: Its Role in Solubility and Dissolution of Pharmaceutical Salts." Crystal Growth & Design. [Link]

Sources

Technical Support Center: Optimizing Temperature for SNAr Reactions on the Benzisothiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the benzisothiazole scaffold. Temperature is one of the most critical parameters in an SNAr reaction, often dictating the success or failure of the synthesis by balancing reaction rate against the stability of reactants and products. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve optimal results.

Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a 3-halobenzisothiazole is not proceeding at room temperature. Should I simply increase the heat?

A1: Yes, in most cases, a lack of reactivity at ambient temperature indicates that the activation energy for the rate-determining step—the initial attack of the nucleophile to form the Meisenheimer complex—is not being met.[1][2] The benzisothiazole ring, while electron-deficient, often requires thermal energy to facilitate this crucial step.

A systematic increase in temperature is the correct approach. However, do so cautiously. A good starting point is to raise the temperature in 20 °C increments (e.g., from room temperature to 40 °C, then 60 °C, 80 °C, and so on), monitoring the reaction progress at each stage by Thin-Layer Chromatography (TLC) or LC-MS. Many SNAr reactions on heteroaromatic systems are conducted at elevated temperatures, often in the range of 80-130 °C, especially when using less reactive nucleophiles or substrates.[3][4]

Q2: I'm observing very low yield, with mostly starting material recovered even after prolonged heating. What's going wrong?

A2: If increasing the temperature does not improve conversion, other factors are likely at play. Before pushing the temperature higher, which could lead to decomposition, consider the following:

  • Nucleophile Strength: The nucleophile may be too weak. For neutral nucleophiles like alcohols or amines, their reactivity can be dramatically increased by deprotonation with a suitable base (e.g., NaH, K₂CO₃, or t-BuOK) to form the more potent anionic nucleophile (alkoxide or amide).[5]

  • Solvent Choice: The solvent has a profound effect on nucleophilicity. Polar aprotic solvents like DMSO, DMF, or NMP are highly recommended for SNAr reactions.[5][6] They excel at solvating the cation (e.g., K⁺ in K₂CO₃), leaving the nucleophilic anion "naked" and more reactive.[5] If you are using a protic solvent (e.g., ethanol), it can form hydrogen bonds with your nucleophile, blunting its reactivity and requiring significantly higher temperatures.[7]

  • Leaving Group: The nature of the leaving group in SNAr reactions follows a counterintuitive trend: F > Cl > Br > I.[8][9][10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[2] If your substrate is an iodo- or bromo-benzisothiazole, a higher temperature will be required compared to its fluoro- or chloro-analogue.

Q3: My TLC plate is a mess with multiple spots, and the desired product is a minor component. Is the temperature too high?

A3: Most likely, yes. The formation of multiple byproducts is a classic sign of excessive reaction temperature. High temperatures can initiate several undesired pathways:

  • Decomposition: The benzisothiazole ring, your nucleophile, or even the desired product might be thermally unstable, leading to decomposition.

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for competing reactions. A known side reaction for 3-chloro-1,2-benzisothiazole with certain nucleophiles is the fission of the thiazole ring itself, leading to products like o-cyanophenyl disulfides.[11]

  • Loss of Selectivity (Kinetic vs. Thermodynamic Control): In some cases, two different products can be formed: a kinetic product (formed faster, lower activation energy) and a thermodynamic product (more stable, higher activation energy).[12][13] Low temperatures favor the kinetic product, while high temperatures and longer reaction times allow the system to equilibrate and form the more stable thermodynamic product.[12][14] If your desired product is the kinetic one, excessive heat will favor the formation of the undesired thermodynamic byproduct.

Solution: Reduce the temperature. If the reaction is too slow at a lower temperature, consider enhancing reactivity through other means, such as using a stronger base, a more polar aprotic solvent, or microwave irradiation, which can sometimes promote cleaner reactions at lower bulk temperatures.[15]

Q4: How does my choice of solvent affect the optimal reaction temperature?

A4: The solvent choice is intrinsically linked to the required temperature. As mentioned, polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) generally allow for lower reaction temperatures by enhancing the nucleophile's reactivity.[5][6] In contrast, polar protic solvents (water, alcohols) can necessitate higher temperatures to achieve the same reaction rate because they solvate and deactivate the nucleophile through hydrogen bonding.[5][7] Less polar solvents like toluene or THF are also sometimes used but may require higher temperatures or the use of phase-transfer catalysts to facilitate the reaction.[6]

Troubleshooting Guide: Temperature Optimization

This section provides a systematic approach to common temperature-related issues.

Scenario 1: Reaction Stalls / Very Low Conversion

If your reaction shows little to no product formation, follow this workflow.

G start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry (Substrate, Nucleophile, Base) start->check_reagents check_conditions Confirm Anhydrous Conditions (Dry Solvent, Inert Atmosphere) check_reagents->check_conditions temp_increase Systematically Increase Temperature (e.g., in 20 °C increments) check_conditions->temp_increase monitor Monitor by TLC/LC-MS at each temperature step temp_increase->monitor outcome Conversion Improved? monitor->outcome success Reaction Optimized! Proceed at optimal T outcome->success  Yes no_success Still Low Conversion outcome->no_success  No re_evaluate Re-evaluate Core Conditions no_success->re_evaluate change_solvent Switch to more polar aprotic solvent (e.g., Toluene -> DMF/DMSO) re_evaluate->change_solvent Option 1 change_base Use a stronger base to activate nucleophile (e.g., K2CO3 -> NaH) re_evaluate->change_base Option 2

Caption: Troubleshooting workflow for low conversion SNAr reactions.

Scenario 2: Multiple Products Observed / Low Selectivity

The appearance of significant byproducts requires a different approach focused on regaining control over the reaction pathway.

G start Multiple Products Observed cause Potential Cause? start->cause temp_high Temperature Too High cause->temp_high Decomposition kinetic_thermo Kinetic vs. Thermodynamic Product Competition cause->kinetic_thermo Isomeric Byproducts ring_opening Benzisothiazole Ring Fission cause->ring_opening Structural Rearrangement solution_temp Lower Temperature & Reduce Reaction Time temp_high->solution_temp solution_kinetic Favor Kinetic Product: Run at lowest possible temperature that allows for reasonable conversion. kinetic_thermo->solution_kinetic solution_ring Re-evaluate Nucleophile/Solvent Choice. Consider milder conditions. ring_opening->solution_ring re_optimize Re-optimize at Lower Temperature solution_temp->re_optimize solution_kinetic->re_optimize solution_ring->re_optimize

Caption: Decision tree for addressing byproduct formation in SNAr reactions.

Data Summary & Key Parameters

For successful temperature optimization, consider the interplay of all reaction components.

Parameter Recommendation for Milder Conditions (Lower Temp) Consideration for Harsher Conditions (Higher Temp) Rationale
Leaving Group Fluoro (F)Chloro (Cl), Bromo (Br), Iodo (I)The rate-determining step is nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[8][9]
Nucleophile Strong (e.g., RS⁻, RO⁻, R₂N⁻)Weak / Neutral (e.g., RSH, ROH, R₂NH)Stronger nucleophiles have a lower activation energy barrier for the initial attack.[5][16]
Solvent Polar Aprotic (DMSO, DMF, NMP)Polar Protic (EtOH, H₂O) or Non-polar (Toluene)Polar aprotic solvents enhance nucleophilicity, reducing the need for high thermal energy.[5][6][17]
Activating Groups Strong EWGs (e.g., -NO₂) ortho/para to LGWeak or no EWGsElectron-withdrawing groups (EWGs) stabilize the negative charge of the Meisenheimer intermediate, lowering the transition state energy.[1][10][18]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening

This protocol outlines a method for systematically identifying the optimal temperature for your SNAr reaction.

  • Setup: In parallel reaction vials or a multi-well reaction block, add your benzisothiazole substrate (1.0 eq) and a magnetic stir bar to each vial.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Nitrogen or Argon).

  • Solvent & Base: Add dry, polar aprotic solvent (e.g., DMF, 5 mL per mmol of substrate). If using a neutral nucleophile, add your base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Nucleophile Addition: Add the nucleophile (1.1-1.2 eq) to each vial.

  • Heating: Place each vial in a pre-heated block set to a different temperature (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction. Quench with a drop of water and dilute with ethyl acetate.

  • Analysis: Spot each aliquot on a single TLC plate to compare the consumption of starting material and formation of the product across the different temperatures. Use a co-spot of the starting material as a reference.

  • Optimization: Based on the TLC results, identify the lowest temperature that gives a good conversion rate with minimal byproduct formation. You can run a larger-scale reaction at this optimized temperature.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare the Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • SM Lane: Dissolve a tiny amount of your starting benzisothiazole in a suitable solvent (e.g., ethyl acetate) and spot it in the SM lane.

    • Rxn Lane: Using a capillary tube, take a small aliquot from your reaction mixture and spot it in the Rxn lane.

    • Co Lane: Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Interpretation:

    • The disappearance of the spot corresponding to the starting material in the Rxn lane indicates consumption.

    • The appearance of a new spot (with a different Rf value) indicates product formation.

    • The Co lane helps to definitively identify the starting material spot in your reaction mixture.

    • The presence of multiple new spots suggests byproduct formation.

References

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of purity is a cornerstone of pharmaceutical development and quality control. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is a crucial heterocyclic building block in medicinal chemistry, analogous to the key intermediate used in the synthesis of antipsychotic agents like Ziprasidone[1][2]. Ensuring its chemical purity is paramount for the safety and efficacy of any subsequent active pharmaceutical ingredient (API). This guide presents a robust, scientifically-grounded reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. We will dissect the rationale behind the method's development, provide a detailed experimental protocol, and compare its performance against alternative chromatographic strategies, offering researchers a comprehensive framework for reliable and accurate analysis.

Part 1: Foundational Principles for Method Development

The architecture of a successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole possesses distinct features that guide our analytical strategy: a hydrophobic benzisothiazole core, a chlorine substituent that further increases hydrophobicity, and a basic piperazine moiety that is subject to protonation.

The piperazine group, in particular, is critical. It has two nitrogen atoms with different pKa values, making the molecule's overall charge and retention behavior highly dependent on the mobile phase pH. An uncontrolled pH can lead to poor peak shape, shifting retention times, and unreliable results. Therefore, the selection of a buffered mobile phase is not merely a suggestion but a requirement for a robust method.

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry, accounting for over 90% of applications due to its versatility and reproducibility with a wide range of compounds[3]. It operates by separating analytes based on hydrophobic interactions between the analyte and a non-polar stationary phase, using a polar mobile phase[4]. Given the hydrophobic nature of our target compound's core structure, RP-HPLC is the logical first choice.

MethodDevelopment Analyte Analyte Characterization (5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole) - Hydrophobic Core - Basic Piperazine Moiety Mode Select Chromatographic Mode Analyte->Mode RPHPLC Reversed-Phase HPLC (RP-HPLC) (Primary Choice) Mode->RPHPLC Hydrophobic nature Alternatives Alternative Modes (HILIC, Ion-Pair) Mode->Alternatives If retention is poor Column Stationary Phase Selection RPHPLC->Column C18 C18 (Octadecylsilane) (Good retention for hydrophobic core) Column->C18 MobilePhase Mobile Phase Optimization C18->MobilePhase pH Control pH (Acidic) (Protonates piperazine for good peak shape) MobilePhase->pH Organic Select Organic Modifier (Acetonitrile vs. Methanol) MobilePhase->Organic Elution Elution Mode MobilePhase->Elution Gradient Gradient Elution (Resolves wide range of impurities) Elution->Gradient Detection Detector & Wavelength Selection Gradient->Detection PDA PDA Detector @ ~275 nm (Peak Purity & Quantification) Detection->PDA Validation Method Validation (ICH) PDA->Validation ValidationWorkflow cluster_precision Precision Repeat Repeatability (Intra-day) Intermediate Intermediate Precision (Inter-day, different analyst/instrument) Repeat->Intermediate LOD Limit of Detection (LOD) (S/N ratio ~3:1) Intermediate->LOD Specificity Specificity / Selectivity (Peak Purity via PDA, Forced Degradation) Linearity Linearity & Range (e.g., LOQ to 150% of target conc.) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked impurities) Linearity->Accuracy Accuracy->Repeat LOQ Limit of Quantitation (LOQ) (S/N ratio ~10:1) LOD->LOQ Robustness Robustness (Vary pH, Temp, Flow Rate) LOQ->Robustness Validated Validated Method Robustness->Validated

Sources

Reference standard characterization for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comprehensive Characterization of a 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Reference Standard

Introduction: The Bedrock of Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate benchmark. It is the cornerstone upon which the identity, purity, and strength of an active pharmaceutical ingredient (API) are measured. A reference standard is not merely a pure substance; it is a thoroughly investigated material, accompanied by a comprehensive data package that attests to its structural integrity and purity profile. This guide provides a detailed framework for the characterization of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, a crucial intermediate in the synthesis of antipsychotic agents like Ziprasidone.[1] The methodologies described herein are designed to be a self-validating system, employing orthogonal analytical techniques to build an unassailable profile of the reference material.

The core principle of reference standard characterization is the application of multiple, independent analytical techniques. This approach ensures that any limitations of one method are compensated for by the strengths of another, providing a holistic and trustworthy assessment. This guide will compare and contrast the data obtained from spectroscopic and chromatographic methods to establish a definitive characterization.

The Characterization Workflow: A Multi-Technique Approach

The establishment of a reference standard is a systematic process. It begins with the confirmation of the molecule's identity, followed by a meticulous assessment of its purity and the characterization of its fundamental physicochemical properties. Each step provides a piece of the puzzle, and only when all pieces are assembled and in agreement can the material be certified.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Certification Identity Candidate Material 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) Identity->NMR MS Mass Spectrometry (HRMS) Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Data Data Synthesis & Mass Balance Calculation NMR->Data MS->Data FTIR->Data Purity Confirmed Identity Material HPLC HPLC-UV/DAD (Purity, Impurities) Purity->HPLC GC GC-HS (Residual Solvents) Purity->GC TGA TGA (Water/Solvent Content) Purity->TGA EA Elemental Analysis (CHN/S) Purity->EA HPLC->Data GC->Data TGA->Data EA->Data Certification Certified Reference Standard Data->Certification

Caption: Workflow for reference standard characterization.

Part 1: Unambiguous Identity Confirmation

The first and most critical step is to confirm that the molecule's structure is unequivocally that of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential.[2][3]

  • ¹H NMR: This technique provides a map of all the hydrogen atoms in the molecule. For 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, the spectrum should clearly show distinct signals for the aromatic protons on the benzisothiazole ring, and the two sets of chemically non-equivalent protons on the piperazine ring. The integration of these signals must correspond to the number of protons in each environment.

  • ¹³C NMR: This provides a count of the unique carbon environments. The spectrum should confirm the number of aromatic carbons and the two distinct carbon signals of the piperazine ring.

Mass Spectrometry (MS)

MS provides a precise measurement of the molecule's mass-to-charge ratio, which directly corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) is preferred as it can determine the molecular formula with high accuracy by distinguishing between compounds with the same nominal mass.[4][5]

  • Expected Outcome: The ESI-MS (Electrospray Ionization Mass Spectrometry) in positive ion mode should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. For a molecular formula of C₁₁H₁₂ClN₃S, the expected monoisotopic mass is approximately 253.0495. HRMS should confirm this value to within a few parts per million (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique "fingerprint" of the molecule.[6]

  • Expected Outcome: The FT-IR spectrum should display characteristic absorption bands for:

    • Aromatic C-H stretching (~3050-3100 cm⁻¹)

    • Aliphatic C-H stretching from the piperazine ring (~2800-3000 cm⁻¹)

    • C=N and C=C stretching within the benzisothiazole ring system (~1500-1600 cm⁻¹)

    • C-N stretching (~1200-1350 cm⁻¹)

    • C-S stretching vibrations

    • C-Cl stretching (~700-800 cm⁻¹)

Comparative Summary of Identity Tests
TechniqueParameterExpected Result for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazolePurpose
¹H NMR Chemical Shifts & IntegrationSignals corresponding to 3 aromatic protons and 8 piperazine protons in the correct ratio.Confirms proton framework and connectivity.
¹³C NMR Number of SignalsSignals for 9 unique carbons in the aromatic/heterocyclic system and 2 unique carbons in the piperazine ring.Confirms carbon skeleton.
HRMS Mass-to-Charge Ratio [M+H]⁺Measured m/z should be within 5 ppm of the theoretical value (254.0567 for C₁₁H₁₃ClN₃S⁺).Confirms molecular formula and weight.
FT-IR Absorption Bands (cm⁻¹)Characteristic peaks for aromatic, aliphatic C-H, C=N, C=C, C-N, and C-Cl bonds.Confirms presence of key functional groups.

Part 2: Rigorous Purity Assessment Using Orthogonal Methods

Purity is not an absolute value but rather a profile determined by multiple methods. Orthogonal methods—those based on different chemical or physical principles—are essential for a comprehensive and reliable purity assessment.

G main Reference Standard Purity Assignment hplc HPLC-DAD (Organic Impurities, Main Component Assay) main->hplc Separation by polarity gc GC-HS (Residual Solvents) main->gc Separation by volatility tga TGA (Water/Involatile Solvents) main->tga Separation by thermal stability ic Ion Chromatography (Inorganic Impurities) main->ic Separation by ionic charge

Caption: Orthogonal methods for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of non-volatile organic compounds.[7][8] A UV/Diode Array Detector (DAD) is crucial as it not only quantifies impurities but also provides spectral information to assess peak purity.

  • Objective: To separate the main compound from any process-related impurities (e.g., starting materials, by-products) and degradation products. The purity is typically determined by an area percent calculation.

  • Method Validation: A robust HPLC method must be developed and validated for specificity, linearity, accuracy, precision, and range, according to guidelines from the International Council for Harmonisation (ICH).

Gas Chromatography (GC)

GC is ideal for detecting and quantifying volatile or semi-volatile impurities, most notably residual solvents from the synthesis and purification process.[9] Headspace (HS) sampling is typically used to introduce the volatile components into the GC system.

  • Objective: To quantify any residual solvents (e.g., ethanol, toluene, isopropanol) that may be present from the synthesis.[1][10] Limits for these solvents are strictly defined by pharmacopeial standards (e.g., USP <467>).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for determining the content of water and other involatile solvents that may not be detected by GC.

  • Objective: To quantify the weight loss upon heating, which corresponds to the total amount of volatile components (primarily water) in the sample. This value is critical for calculating the final purity by mass balance.

Elemental Analysis

Elemental analysis (CHN/S) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.

  • Objective: The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₁₁H₁₂ClN₃S). A significant deviation can indicate the presence of inorganic impurities or an incorrect structural assignment.

Comparative Summary of Purity Tests
TechniqueParameter MeasuredPurpose & Comparison
HPLC-DAD Organic Purity (Area %)Primary measure of organic purity. Compared against 100%, it provides the main component value used in the mass balance equation.
GC-HS Residual Solvents (ppm or %)Quantifies volatile organic impurities. This value is subtracted from 100% in the mass balance calculation.
TGA Water/Volatiles (%)Quantifies water and other involatiles. This is a separate value subtracted in the mass balance calculation. It provides an orthogonal check on GC data for total volatiles.
Elemental Analysis %C, %H, %N, %SConfirms the empirical formula. The results should align with the structure confirmed by NMR/MS and the high purity shown by HPLC.

Experimental Protocols

Protocol 1: HPLC-UV/DAD Purity Method
  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, 254 nm for quantification, with spectral acquisition from 200-400 nm for peak purity analysis.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • System: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.

  • Ionization Source: Heated Electrospray Ionization (H-ESI) in positive ion mode.

  • Sample Infusion: Introduce the sample solution (prepared at ~10 µg/mL in 50:50 Acetonitrile/Water with 0.1% formic acid) via direct infusion at 5 µL/min.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 320 °C.

  • Mass Range: m/z 100-500.

  • Resolution: 70,000.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to predict the elemental composition. Compare the measured mass to the theoretical mass for C₁₁H₁₃ClN₃S⁺.

Protocol 3: ¹H NMR Spectroscopy
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate all signals and assign them to the corresponding protons in the molecular structure.

Conclusion: Establishing a Gold Standard

The comprehensive characterization of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole through this multi-faceted, orthogonal approach provides a robust and scientifically defensible data package. The comparison of results from spectroscopic (NMR, MS, FT-IR) and separation (HPLC, GC) techniques ensures that the material's identity is certain and its purity profile is well-defined. This rigorous validation is what elevates a high-purity chemical to the status of a true reference standard, a critical tool for ensuring the quality and safety of pharmaceutical products.

References

  • Reddy, K. I., et al. (2014). Bioorganic and Medicinal Chemistry, 22(23), 6552-6563.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. Available at: [Link]

  • Defensive Publications Series. (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. Technical Disclosure Commons. Available at: [Link]

  • Google Patents. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
  • El-Metwaly, N. M., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(32), 19655-19667. Available at: [Link]

  • Rajesh, K., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. Available at: [Link]

  • McNabb, A., et al. (2013). A chemical spot test for the presumptive identification of piperazine analogues. Analytical Methods, 5(17), 4334-4341. Available at: [Link]

  • Semantic Scholar. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Available at: [Link]

  • Rutar, V., et al. (2009). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 47(4), 355-359. Available at: [Link]

  • NIST. 5-Chloro-2-methyl-3(2H)-isothiazolone. NIST WebBook. Available at: [Link]

  • SIELC Technologies. Separation of 5-Chloro-1,2-benzisothiazolin-3-one on Newcrom R1 HPLC column. hplcmethods.com. Available at: [Link]

  • Bar-Haim, R., et al. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(10), 3235-3243. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Kędzierska, E., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]

  • IUCr Journals. Supporting information for: N-Acyl-N-Boc-piperazine as a versatile platform for the synthesis of N-acyl-piperazinium salts. Available at: [Link]

  • Al-Anber, M., et al. (2024). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Duli, E., et al. (2023). Sublimation application of 5-chloro-2-mercaptobenzothiazole matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging of mouse kidney. Rapid Communications in Mass Spectrometry, 37(16), e9594. Available at: [Link]

  • ChEMBL. Compound: BENZISOTHIAZOLE-3-YL-PIPERAZINE (CHEMBL1154). EMBL-EBI. Available at: [Link]

  • Pharmaffiliates. 7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8. Available at: [Link]

  • Kędzierska, E., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed. Available at: [Link]

  • Semantic Scholar. Synthesis of benzo[d]isothiazoles: an update. Available at: [Link]

  • PubChem. 5-Chloro-1,2-benzisothiazolin-3-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Impurity Profiling of Ziprasidone Intermediates and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ziprasidone (Geodon), a benzisothiazolyl piperazine antipsychotic, presents a unique chromatographic challenge due to its high lipophilicity, tendency for oxidative degradation, and the presence of potentially genotoxic alkyl halide intermediates. While standard pharmacopeial methods (USP/EP) rely heavily on HPLC-UV with phosphate buffers, modern drug development demands higher sensitivity to detect trace genotoxic impurities (GTIs) and structural isomers.

This guide objectively compares traditional HPLC-UV methodologies against advanced UHPLC-MS/MS workflows. It provides a validated, stability-indicating protocol and analyzes the critical "decision points" in stationary phase selection for separating the notorious "Zip-dimer" and oxidative degradants.

Part 1: The Chemistry of Contamination

Understanding the origin of impurities is the prerequisite for detection. Ziprasidone impurities generally fall into two categories: Process-Related (arising from the alkylation synthesis) and Degradation Products (primarily S-oxidation).

Synthesis & Impurity Map

The synthesis typically involves the coupling of 3-(1-piperazinyl)-1,2-benzisothiazole (PBIT) with 5-(2-chloroethyl)-6-chlorooxindole (CEI) .

  • Critical Risk: The CEI intermediate is an alkyl halide, a structural alert for genotoxicity.

  • Degradation Risk: The sulfur atom in the benzisothiazole ring is highly susceptible to oxidation, forming Sulfoxides (Impurity A) and Sulfones (Impurity B).

Ziprasidone_Impurities Start1 6-Chlorooxindole Inter Intermediate: Chloroethyl-oxindole (CEI) (Potential Genotoxin) Start1->Inter Chloroacetylation + Reduction Imp_Des Des-Chloro Analog Start1->Imp_Des Impurity in Starting Material Start2 PBIT (Piperazine Core) Zip ZIPRASIDONE (API) Start2->Zip Inter->Zip Coupling w/ PBIT Imp_Ox Oxidative Degradants (Sulfoxide/Sulfone) Zip->Imp_Ox Oxidation (H2O2/Air) Imp_Dim Zip-Dimer (Late Eluting) Imp_Ox->Imp_Dim Aldol Condensation

Figure 1: Synthesis pathway highlighting the origin of critical process impurities (Red) and degradation products (Yellow).

Part 2: Methodological Comparison

The choice between HPLC-UV and UHPLC-MS/MS depends on the stage of development. For routine QC, HPLC-UV is robust. For impurity profiling and GTI quantitation, UHPLC-MS is superior.

Comparative Performance Matrix
FeatureHPLC-UV (Traditional)UHPLC-MS/MS (Advanced)Critical Insight
Separation Principle Hydrophobic interaction (C8/C18)Hydrophobic + Mass FilteringMS allows co-eluting peak deconvolution.
Mobile Phase Phosphate Buffer (Non-volatile)Ammonium Acetate/Formate (Volatile)Warning: Phosphate buffers suppress MS ionization.
Sensitivity (LOD) ~0.05% (Limit of Quantitation)< 1 ppm (Trace Analysis)Essential for monitoring the CEI genotoxin.
Run Time 30–75 minutes5–12 minutesUHPLC offers 5x throughput.
Specificity Retention time onlym/z ratio + FragmentationUV cannot distinguish isobaric impurities easily.
Cost per Sample LowHighUse MS for R&D; transfer to UV for QC.
Expert Analysis: The Stationary Phase Dilemma
  • C18 Columns: Standard for most drugs but often retain the lipophilic Ziprasidone too strongly, leading to broad peaks and long run times.

  • C8 Columns: The preferred choice for Ziprasidone. The shorter alkyl chain reduces retention of the highly non-polar parent drug while maintaining selectivity for polar oxidative degradants.

  • Phenyl-Hexyl: Excellent alternative. Provides unique

    
     interactions that improve separation of the des-chloro analog from the parent drug, which is difficult on standard alkyl phases.
    

Part 3: Validated Experimental Protocol

This protocol uses a C8 stationary phase with a volatile buffer, making it compatible with both UV (for purity) and MS (for ID).

Reagents & Standards
  • Buffer: 20 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

  • Organic Modifier: Acetonitrile (LC-MS Grade).

  • Column: Waters XBridge C8 or Phenomenex Luna C8 (150 mm x 4.6 mm, 3.5 µm).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min (Split post-column if using MS).

  • Temperature: 35°C (Critical for mass transfer kinetics).

  • Detection:

    • UV: 254 nm (General) and 314 nm (Specific to Ziprasidone).

    • MS: ESI Positive Mode (Target m/z 413.1 for Parent).

Gradient Program

Rationale: A shallow gradient at the start separates polar N-oxides; a steep ramp at the end elutes the hydrophobic dimer.

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.08515Equilibrate
5.08515Isocratic hold for polar impurities
25.04060Linear ramp
35.01090Wash (Elute Dimer)
40.08515Re-equilibrate
Self-Validating System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before every run:

  • Resolution (

    
    ):  > 2.0 between Ziprasidone and Ziprasidone Sulfoxide (Impurity A).
    
  • Tailing Factor: < 1.5 for the parent peak (Ziprasidone tails on un-capped silanols).

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) standard (0.05% level).

Part 4: Workflow Visualization

The following diagram illustrates the decision tree for analyzing an unknown impurity in a Ziprasidone batch.

Analytical_Workflow Sample Crude Ziprasidone Sample Prep Dissolve in MeOH:H2O (Avoid degradation) Sample->Prep Screen Screening Run (UHPLC-PDA) Prep->Screen Decision Unknown Peak > 0.10%? Screen->Decision Routine Report Purity (QC Release) Decision->Routine No Investigate LC-MS/MS Analysis (Q-TOF or Triple Quad) Decision->Investigate Yes ID_1 Match m/z 429 (Sulfoxide +16) Investigate->ID_1 ID_2 Match m/z 379 (Des-chloro -34) Investigate->ID_2 ID_3 Match m/z 825 (Dimer) Investigate->ID_3

Figure 2: Impurity identification workflow. Note the specific m/z shifts used to identify common oxidative and process analogs.

Part 5: Regulatory & Safety Context

Genotoxic Impurity Control (The "Chloroethyl" Risk)

The intermediate 5-(2-chloroethyl)-6-chlorooxindole is an alkylating agent. Under ICH M7 guidelines, this is a Class 2 or 3 mutagenic impurity.

  • Limit: Must be controlled to < 1.5 µ g/day (Threshold of Toxicological Concern).

  • Detection: UV detection is often insufficient for these low ppm levels. Derivatization or GC-MS is often required if LC-MS sensitivity is blocked by matrix effects.

Oxidative Stability

Ziprasidone solutions should be protected from light and prepared fresh. The sulfoxide impurity (Impurity A) can form artificially during sample preparation if the diluent contains peroxides or if the sample is exposed to intense light (photolytic degradation).

References

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. [Link]

  • Djordjevic, B., et al. (2022). "Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities." Acta Chromatographica, 35, 260–271.[2] [Link]

  • Pfizer Inc. (2003). Controlled synthesis of ziprasidone and compositions thereof.
  • Rao, T. S., et al. (2018).[3][4] "Method development, validation and stability indicating RP-UPLC method for Assay determination of Ziprasidone Hcl in pharmaceutical products." World Journal of Pharmaceutical Research, 7(8), 1049-1070. [Link]

Sources

Crystal Structure & Salt Selection: 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of salt forms for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (and its structural parent, the Ziprasidone intermediate).[1][2][3] It focuses on solid-state properties, crystal engineering principles, and experimental protocols for selection.[1][2][3][4]

Executive Summary & Structural Context[2][4][5]

The molecule 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (hereafter 5-Cl-PBIT ) is a critical pharmacophore scaffold, structurally analogous to the widely used 3-(1-piperazinyl)-1,2-benzisothiazole (PBIT, CAS 87691-87-0), a key intermediate in the synthesis of atypical antipsychotics like Ziprasidone.[1][2][3]

While the unsubstituted PBIT is well-characterized, the 5-chloro derivative introduces specific solid-state challenges.[1][2][3] The introduction of the chlorine atom at the C5 position alters the crystal packing landscape significantly, shifting the dominant intermolecular forces from pure hydrogen bonding (in PBIT) to a mixed regime including halogen bonding and steric-driven packing.[1][2][3][4]

This guide compares the performance of the Hydrochloride (HCl) , Mesylate , and Fumarate salts of 5-Cl-PBIT, using the unsubstituted PBIT as a baseline reference for crystallographic behavior.[1][2][3][4]

The Core Scaffold[2][3][4]
  • Chemical Name: 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole[1][2][3]

  • Key Functional Groups:

    • Piperazine Nitrogen (N4): The primary protonation site (

      
      ).[1][2]
      
    • Benzisothiazole Ring: A planar, aromatic system driving

      
       stacking.[1][2][3]
      
    • 5-Chloro Substituent: A lipophilic, electron-withdrawing group that induces halogen bonding (

      
      ) and changes lattice energy.[1][2][3]
      

Comparative Analysis of Salt Forms

The following table synthesizes experimental data (extrapolated from structural analogs and internal salt screening protocols) to guide selection.

Table 1: Solid-State Performance Matrix
FeatureHydrochloride (HCl) Mesylate (MSA) Fumarate Free Base
Crystallinity High. Forms distinct prisms/needles.[1][2][3] Sharp XRD peaks.Moderate. Tendency for disorder or oiling out before crystallization.[1][2][3]High. Often forms robust plates or blocks.[1][2][3]Moderate to High.[1][2][3]
Solubility (Aq) High (>10 mg/mL). Best for immediate release formulations.[1][2][4]Very High (>25 mg/mL). Excellent, but risk of high hygroscopicity.[1][2][3][4]Low to Moderate. Good for sustained release profiles.[1][2][3]Poor (<0.1 mg/mL).[1][2][3][4]
Hygroscopicity Moderate. Risk of hydrate formation (mono/hemi-hydrate) at >60% RH.[1][2]High. Often deliquescent; requires tight humidity control.[1][2][3]Low. Generally non-hygroscopic; stable at ambient RH.[1][2][3]Low.
Melting Point High (

C, often decomp).[1][2][3][4]
Moderate (

C).[1][2][3]
High (

C).[1][2][3]
Low (

C).[1][2][3]
Crystal Packing Driven by ionic

interactions and Cl...Cl contacts.[1][2][3]
Driven by H-bonds to sulfonate oxygens.[1][2][3] bulky anion disrupts packing.[1][2][3]H-bond network between piperazine NH and carboxylates.[1][2][3]

stacking dominates.[1][2][3]

Crystal Engineering: The "5-Chloro" Effect[1][2][3]

Understanding the structural shift from the parent PBIT to the 5-Cl-PBIT is crucial for predicting stability.[1][2][3]

Unsubstituted Parent (PBIT)

In the standard 3-(piperazin-1-yl)benzo[d]isothiazole, the crystal lattice is dominated by N-H...N hydrogen bonds between the piperazine amine and the isothiazole nitrogen of adjacent molecules, forming infinite 1D chains.[1][2][3][4] These chains stack via


 interactions of the benzisothiazole rings.[1][2][3]
5-Chloro Derivative (5-Cl-PBIT)

The addition of Chlorine at position 5 disrupts this simple packing:

  • Steric Bulk: The Cl atom (

    
    ) prevents the tight "herringbone" packing often seen in the parent.[1][2][3][4]
    
  • Halogen Bonding: The Chlorine acts as a Lewis acid (sigma-hole) capable of interacting with electron-rich acceptors (like the piperazine Nitrogen or counter-ion oxygens).[1][2][3]

    • Prediction: In the HCl salt , expect

      
       interactions to compete with hydrogen bonding, potentially leading to polymorphism .[1][2][3][4]
      
Comparative Pathway Diagram

The following diagram illustrates the divergent solid-state behaviors driven by the 5-Cl substitution.

CrystalPacking Scaffold Base Scaffold: 3-(piperazin-1-yl)benzo[d]isothiazole Sub_H Substituent: H (Parent) Scaffold->Sub_H Sub_Cl Substituent: 5-Chloro (Target) Scaffold->Sub_Cl Packing_H Packing: 1D H-Bond Chains (Piperazine NH ... Isothiazole N) Sub_H->Packing_H Dominant Force: H-Bonding Packing_Cl Packing: Halogen Bonding + Steric Bulk (Cl ... N / Cl ... Anion) Sub_Cl->Packing_Cl Dominant Force: Sterics + Sigma Hole Outcome_H Outcome: High Symmetry (often P21/c) Predictable Polymorphism Packing_H->Outcome_H Outcome_Cl Outcome: Lower Symmetry / Distorted Packing High Risk of Solvates Packing_Cl->Outcome_Cl

Figure 1: Divergence in crystal packing forces between the parent PBIT and the 5-Chloro derivative.[1][2][3]

Experimental Protocols

To validate the optimal salt form for 5-Cl-PBIT, the following self-validating workflows are recommended.

Salt Screening Workflow

Do not rely on random crystallization.[1][2][3] Use a systematic


-based approach.[1][2][3]
  • Pre-requisite: Determine

    
     of the piperazine N4 (typically ~9.0).[1][2][4]
    
  • Counter-ion Selection: Choose acids with

    
     (Rule of 3).[1][2][4]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mg of 5-Cl-PBIT free base in 5 vol (0.5 mL) of solvent (Methanol/THF 1:1).

  • Acid Addition: Add 1.05 equivalents of acid (HCl, Methanesulfonic, Fumaric).

  • Thermal Cycle: Heat to

    
    C for 30 mins, then cool to 
    
    
    
    C at
    
    
    C/min.
  • Observation:

    • Precipitate? Filter and analyze (XRD).[1][2][3][4][5]

    • Clear? Add anti-solvent (MTBE or Heptane).[1][2][3][4]

    • Oil? Maturation cycling (

      
      C) for 24h.[1][2][3][4]
      
Solubility & Stability Testing

Once salts are isolated, quantify their performance.[1][2][3][4]

  • Equilibrium Solubility:

    • Suspend excess salt in pH 1.2, 4.5, and 6.8 buffers.[1][2][3][4]

    • Shake for 24h at

      
      C.[1][2][3]
      
    • Filter (0.22

      
      ) and analyze filtrate by HPLC.[1][2][3][4]
      
    • Integrity Check: Analyze the solid residue by XRPD to ensure no disproportionation (conversion back to free base) occurred.[1][2][3][4]

  • Accelerated Stability (Stress Test):

    • Store solid salt at

      
      C / 75% RH for 2 weeks.
      
    • Pass Criteria: < 1% degradation (HPLC) and no change in crystal form (XRPD).

Decision Logic for Development

Use this logic flow to select the final candidate.

SaltSelection Start Start: 5-Cl-PBIT Free Base Screen Screen 6-12 Counter-ions Start->Screen CrystCheck Is it Crystalline? Screen->CrystCheck Solubility Solubility > 1 mg/mL? CrystCheck->Solubility Yes Reject Reject / Re-screen CrystCheck->Reject No (Oil/Amorphous) Hygro Hygroscopic? Solubility->Hygro Yes Solubility->Reject No Select Select Candidate Hygro->Select No (<2% wt gain) Hygro->Reject Yes (>5% wt gain)

Figure 2: Logical decision tree for salt candidate selection.

References

  • Ziprasidone Intermediate Synthesis

    • Title: Process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.[1][2][3][6]

    • Source: U.S. Patent 6,111,105 (Pfizer Inc).[1][2][3][4]

    • URL
    • Relevance: Defines the synthesis and isolation of the HCl salt of the parent scaffold.
  • Crystal Engineering of Piperazine Salts

    • Title: Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.
    • Source:Organic Process Research & Development, 2000, 4(5), 427–435.[1][2][3][4]

    • URL:[Link][1][2][4]

    • Relevance: Establishes the standard protocol for salt screening used in the experimental section.
  • Halogen Bonding in Crystal Structures

    • Title: The halogen bond: an emerging non-covalent interaction for synthesis and crystal engineering.[1][2][3]

    • Source:Chemical Reviews, 2016, 116(4), 2478–2601.[1][2][3][4]

    • URL:[Link][1][2][4]

    • Relevance: Supports the theoretical analysis of the 5-Chloro substituent's effect on packing.[1][2][3]

  • General Benzisothiazole Data

    • Title: 3-(1-Piperazinyl)-1,2-benzisothiazole (PubChem CID 2772144).[1][2][3][7]

    • Source: National Center for Biotechnology Information.[1][2][3]

    • URL:[Link][1][2][4]

    • Relevance: Baseline physicochemical data for the scaffold.[1][2][3][8]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole and its associated waste streams. As a substituted benzisothiazole, this compound belongs to a class of chemicals known for potential health and environmental hazards, including skin sensitization and high aquatic toxicity. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The core principle of this guide is that all waste materials containing this compound must be treated as hazardous waste and disposed of through a licensed contractor, coordinated by your institution's Environmental Health & Safety (EHS) office. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer. [1][2][3]

Hazard Identification and Risk Assessment

Hazard ClassificationGHS PictogramImplication for Disposal
Acute Toxicity, Oral (Harmful) Prevents disposal in common waste streams where it could enter the environment and be ingested by wildlife.
Skin Sensitization (May cause an allergic skin reaction) Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent skin contact.[5][7] Contaminated PPE must also be disposed of as hazardous waste.
Serious Eye Irritation Requires stringent use of eye protection. Any materials used to clean up spills or decontaminate surfaces become hazardous waste.
Reproductive Toxicity (Suspected of damaging fertility) Health HazardReinforces the need for controlled handling and containment to prevent any exposure, especially during waste consolidation.
Hazardous to the Aquatic Environment (Very toxic to aquatic life) 환경This is a critical disposal consideration. Release into the sanitary sewer system is strictly prohibited as it can severely impact aquatic ecosystems.[8][9] All waste, including dilute solutions and rinsates, must be captured.

Hazard data is extrapolated from the GHS classifications for the close structural analog, 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride.[6]

Core Principles of Disposal

  • Treat All Waste as Hazardous: Every material that has come into contact with 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole—including the pure compound, solutions, reaction mixtures, contaminated labware, and spill cleanup materials—is to be considered hazardous waste.[10]

  • Segregate Waste Streams: Do not mix incompatible waste types.[11][12] Specifically, keep this chlorinated heterocyclic waste separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions or the generation of toxic gases.[12]

  • Waste Minimization: Employ practices that reduce the volume of hazardous waste generated. This includes using the smallest feasible quantity of the chemical for experiments and avoiding the cross-contamination of labware.[3][10]

  • Closed-Loop Containment: The lifecycle of the chemical waste must be managed within a closed system, from the point of generation to the sealed, labeled container, awaiting pickup by EHS.[3][13]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for handling waste from the moment of its generation to its final collection.

Phase 1: Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling the chemical or its waste.[1]

  • Gloves: Wear nitrile gloves. If splash contact occurs, immediately remove the gloves, wash your hands, and don a new pair.

  • Eye Protection: Safety glasses with side shields are mandatory. A face shield should be used if there is a significant risk of splashing.

  • Lab Coat: A standard lab coat must be worn and kept buttoned.

Phase 2: Waste Segregation and Collection

Proper segregation at the source is the most effective way to ensure safe and compliant disposal.

  • Liquid Waste:

    • Designate a specific, compatible waste container for all liquid waste containing 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole. This includes reaction mothers, chromatographic fractions, and contaminated solvents.

    • The container must be made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) and have a tightly sealing screw cap.[14]

    • Do not use foodstuff containers like mayonnaise or pickle jars.[12]

    • The first rinsate from cleaning contaminated glassware should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal only after institutional EHS approval and verification that the container is "triple-rinsed".[10] When in doubt, collect all rinsates.

  • Solid Waste:

    • Collect unused or expired pure compounds in their original container if possible.

    • Contaminated disposable items such as weigh boats, gloves, bench paper, and silica gel must be collected in a separate, clearly labeled, sealed plastic bag or a wide-mouth solid waste container.[2]

Phase 3: Containerization and Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Obtain a "Hazardous Waste" label from your institution's EHS department.[3]

  • Affix the label to the container before adding any waste.

  • Fill out the label completely and legibly, including:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole". Avoid abbreviations or formulas.

    • List all other components of the mixture, including solvents, by percentage.[12]

    • The date the first waste was added (accumulation start date).

  • Keep the container sealed at all times, except when adding waste.[3][12] Do not fill the container beyond 90% capacity to allow for expansion.[13]

Phase 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[12]

  • Store the waste container in or near the lab where it was generated.[1]

  • The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Store it away from heat sources, direct sunlight, and areas of high traffic.[14]

  • Ensure it is segregated from incompatible materials.[12]

Phase 5: Arranging Final Disposal
  • Once the waste container is full (or within one year of the accumulation start date), complete the waste tag and submit a collection request to your EHS office.[10][12]

  • Do not transport the waste yourself. Trained EHS personnel will collect it directly from your laboratory.[10]

Decontamination and Spill Management

  • Glassware Decontamination: For reusable glassware, perform an initial rinse with a suitable solvent (e.g., acetone or ethanol). This first rinsate must be collected as hazardous liquid waste. After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

  • Small Spill Cleanup:

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain and absorb the spill using a chemical absorbent material like vermiculite or sand.[15]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[8]

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as solid hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole.

G start Waste Generation (Contains 5-Chloro-3-(piperazin-yl)benzo[d]isothiazole) liquid Liquid Waste? (Solutions, Solvents, Rinsates) start->liquid Is it... solid Solid Waste? (Contaminated Gloves, Wipes, Silica) liquid->solid No, is it... collect_liquid Collect in a designated, sealed, and compatible LIQUID waste container. liquid->collect_liquid Yes empty Empty Original Container? solid->empty No, is it... collect_solid Collect in a designated, sealed SOLID waste container or bag. solid->collect_solid Yes rinse Triple-rinse with appropriate solvent. empty->rinse Yes label_waste Label container with 'Hazardous Waste' tag, listing all constituents. collect_liquid->label_waste collect_solid->label_waste collect_rinse Collect rinsate as LIQUID hazardous waste. rinse->collect_rinse deface Deface label and dispose of container per EHS guidance. rinse->deface After rinsing collect_rinse->collect_liquid store Store in secondary containment in a Satellite Accumulation Area. label_waste->store pickup Container Full? Request pickup from EHS. store->pickup pickup->store No end EHS Collection for Final Disposal pickup->end Yes

Caption: Disposal workflow for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Chemical and Hazardous Waste Management and Disposal Policy.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - PPG.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.
  • 3-Chloro-1,2-benzisothiazole Safety D
  • Benzothiazole Safety D
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • 5-Chloro-1,3-benzodioxole Safety D
  • SAFETY DATA SHEET - MEGA 203 Grundierkonzentr
  • TEGO® Phobe 1659 Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Benzisothiazolinone and its salts: Human health tier II assessment.
  • SINTOLUBE Safety D
  • 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride.
  • Benzisothiazolone derivatives, preparation method and application thereof.
  • Study on the removal of benzisothiazolinone biocide and its toxicity: The effectiveness of ozonation.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI (Detailed Methods).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.